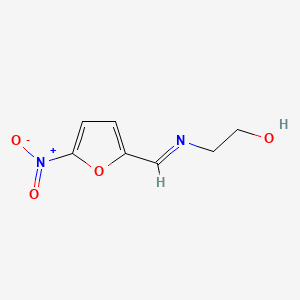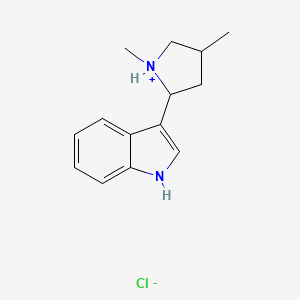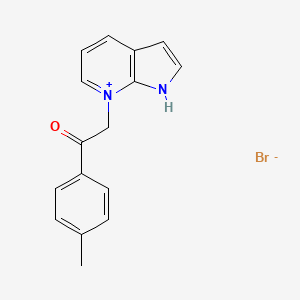
7-(4'-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide is a pyridinium salt, a class of compounds known for their diverse applications in organic chemistry, medicinal chemistry, and materials science. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide typically involves the reaction of 4’-methylphenacyl bromide with 1H-pyrrolo(2,3-b)pyridine under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for pyridinium salts often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles like chloride or iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of iodide or chloride derivatives.
科学的研究の応用
7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Pyridine derivatives: Compounds like 4-bromoacetophenone and thienopyridine derivatives.
Pyridinium salts: Other pyridinium salts with different substituents on the pyridine ring
Uniqueness
7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H15BrN2O |
|---|---|
分子量 |
331.21 g/mol |
IUPAC名 |
1-(4-methylphenyl)-2-(1H-pyrrolo[2,3-b]pyridin-7-ium-7-yl)ethanone;bromide |
InChI |
InChI=1S/C16H14N2O.BrH/c1-12-4-6-13(7-5-12)15(19)11-18-10-2-3-14-8-9-17-16(14)18;/h2-10H,11H2,1H3;1H |
InChIキー |
AYKJFWIGTTWJPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=C2NC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron](/img/structure/B13736892.png)
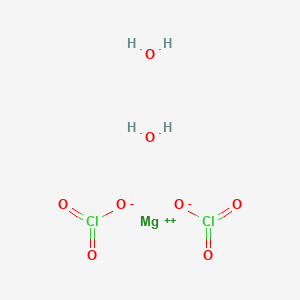
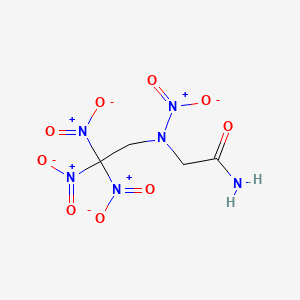
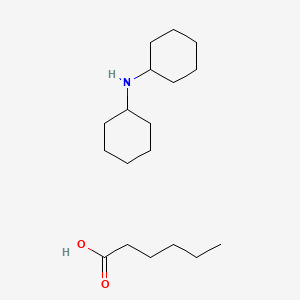

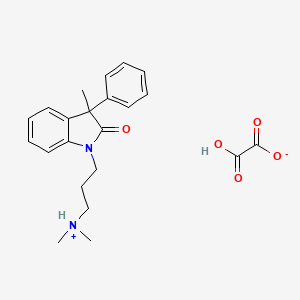
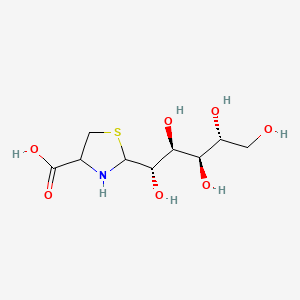
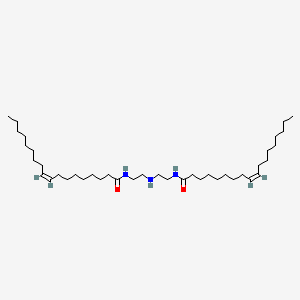
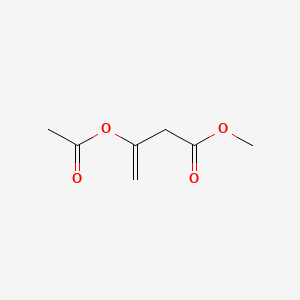
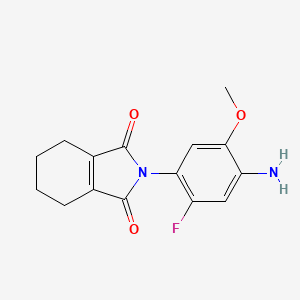

![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
